molecular formula C6H14N2OS B13612805 Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone

Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone

Cat. No.: B13612805
M. Wt: 162.26 g/mol
InChI Key: ALYSVHJJDQLEHR-UHFFFAOYSA-N
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Description

Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone is a compound that features a piperidine ring, a sulfur atom, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone typically involves the reaction of piperidine with a sulfur-containing reagent under controlled conditions. One common method involves the use of sulfur dichloride (SCl2) in the presence of a base to facilitate the formation of the lambda6-sulfanone moiety. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Properties

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

imino-methyl-oxo-piperidin-1-yl-λ6-sulfane

InChI

InChI=1S/C6H14N2OS/c1-10(7,9)8-5-3-2-4-6-8/h7H,2-6H2,1H3

InChI Key

ALYSVHJJDQLEHR-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)N1CCCCC1

Origin of Product

United States

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